molecular formula C9H16FNO3 B6167866 tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate CAS No. 404385-37-1

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate

Cat. No.: B6167866
CAS No.: 404385-37-1
M. Wt: 205.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a fluoro substituent, and a hydroxy group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The fluoro and hydroxy substituents can be introduced through subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: In biological research, carbamates are often used as enzyme inhibitors. This compound can be used to study the inhibition of specific enzymes, providing insights into their mechanisms of action .

Industry: In the pharmaceutical industry, carbamates are used in the synthesis of drugs and active pharmaceutical ingredients (APIs). The compound’s stability and reactivity make it suitable for the production of various medicinal compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to their inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

  • tert-butyl N-[(Z)-4-bromo-3-fluorobut-2-enyl]carbamate
  • tert-butyl N-[(Z)-4-chloro-3-fluorobut-2-enyl]carbamate
  • tert-butyl N-[(Z)-4-iodo-3-fluorobut-2-enyl]carbamate

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

404385-37-1

Molecular Formula

C9H16FNO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.